![molecular formula C11H12N4O2 B2828795 5-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2-methoxypyrimidine CAS No. 1774900-65-0](/img/structure/B2828795.png)
5-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2-methoxypyrimidine
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Overview
Description
The compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . They are known for their various potential applications in the catalysis area but also in medicine or biomimetism studies .
Synthesis Analysis
While the specific synthesis process for “5-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2-methoxypyrimidine” is not available, pyrazole derivatives are often synthesized through the condensation of hydrazines with 1,3-diketones . For example, 3,5-dimethylpyrazole can be synthesized from the reaction of acetylacetone and hydrazine .Molecular Structure Analysis
The molecular structure of a similar compound, poly((3,5-dimethylpyrazol-1-yl)methyl)benzene ligands, has been determined by single-crystal X-ray diffraction . The pyrazole rings of these polyazole ligands are characterized by π-excess aromatic heterocycle, flat and rigid structure, and thermal stability .Chemical Reactions Analysis
Substituted pyrazole compounds can react differently with nitrogen bases having different numbers of labile hydrogen atoms. For instance, treatment of the title compounds with secondary amines or morpholine results in nucleophilic replacement of the pyrazolyl substituent .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific compound depend on its molecular structure. For example, the indolizine ring system in a similar compound is essentially planar, with r.m.s. deviations of 0.030 and 0.028 Å .Scientific Research Applications
Synthesis Methodologies
The compound and its derivatives are utilized in the synthesis of novel heterocyclic systems. For instance, Mahmoud et al. (2017) explored the preparation of fused oxazine and novel pyrazolopyranopyrimidinones with potential chemical and pharmacological activities, highlighting the importance of these compounds in the development of new chemical entities (Mahmoud, El‐Bordany, & Elsayed, 2017). Similarly, Osyanin et al. (2014) proposed a novel synthesis method for 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones, emphasizing the relevance of such compounds in pharmaceutical chemistry (Osyanin, Osipov, Pavlov, & Klimochkin, 2014).
Pharmacological Activities
Research into the pharmacological potential of these compounds is extensive. A study by Nagaraju et al. (2020) synthesized thiazole/benzothiazole fused pyranopyrimidine derivatives and evaluated their antiproliferative activity against various cancer cell lines, demonstrating their potential as cancer therapeutics (Nagaraju, Reddy, Padmaja, & Ugale, 2020). Additionally, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone showed promising anti-inflammatory and analgesic properties, further highlighting the diverse pharmacological applications of these compounds (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Heterocyclic Chemistry Advancements
The role of "5-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2-methoxypyrimidine" derivatives in the advancement of heterocyclic chemistry is underscored by studies focused on the synthesis of new heterocyclic compounds based on this core structure. For example, Metwally et al. (2016) explored the synthesis of new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole, investigating their potential anticancer activity (Metwally, Abdelrazek, & Eldaly, 2016).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various biological targets .
Mode of Action
It is known that pyrazole-bearing compounds can interact with their targets in various ways, such as through hydrogen bonding or π-π stacking .
Biochemical Pathways
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Pharmacokinetics
The compound’s solubility and stability are crucial factors that can influence its bioavailability .
Result of Action
Compounds with similar structures have been found to exhibit various biological activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its overall biological activity .
properties
IUPAC Name |
(3,5-dimethylpyrazol-1-yl)-(2-methoxypyrimidin-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-7-4-8(2)15(14-7)10(16)9-5-12-11(17-3)13-6-9/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHADESFFUADJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=CN=C(N=C2)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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